molecular formula C22H19NO2 B5638256 2'-PHENYL-4',6'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-NAPHTHO[1,2-D][1,3]OXAZIN]-4'-ONE

2'-PHENYL-4',6'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-NAPHTHO[1,2-D][1,3]OXAZIN]-4'-ONE

Cat. No.: B5638256
M. Wt: 329.4 g/mol
InChI Key: LDLRPEXVIWLUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE is a complex organic compound characterized by its spirocyclic structure, which includes a cyclopentane ring fused to a naphtho[1,2-d][1,3]oxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature can yield the desired spirocyclic product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethoxymethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5,6-dihydrospiro(4H-naphtho[1,2-d][1,3]oxazine-5,1’-cyclopentane)-4-one: Shares a similar spirocyclic structure but differs in specific functional groups.

    7,9-Dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]:

Uniqueness

The uniqueness of 2’-PHENYL-4’,6’-DIHYDROSPIRO[CYCLOPENTANE-1,5’-NAPHTHO[1,2-D][1,3]OXAZIN]-4’-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenylspiro[6H-benzo[h][3,1]benzoxazine-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-18-19(23-20(25-21)15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-22(18)12-6-7-13-22/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRPEXVIWLUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.